

Properties and Significance of 1-Chloro-3,3,3-trifluoroacetone

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Compound of Interest

Compound Name: 1-Chloro-3,3,3-trifluoroacetone

Cat. No.: B1585683

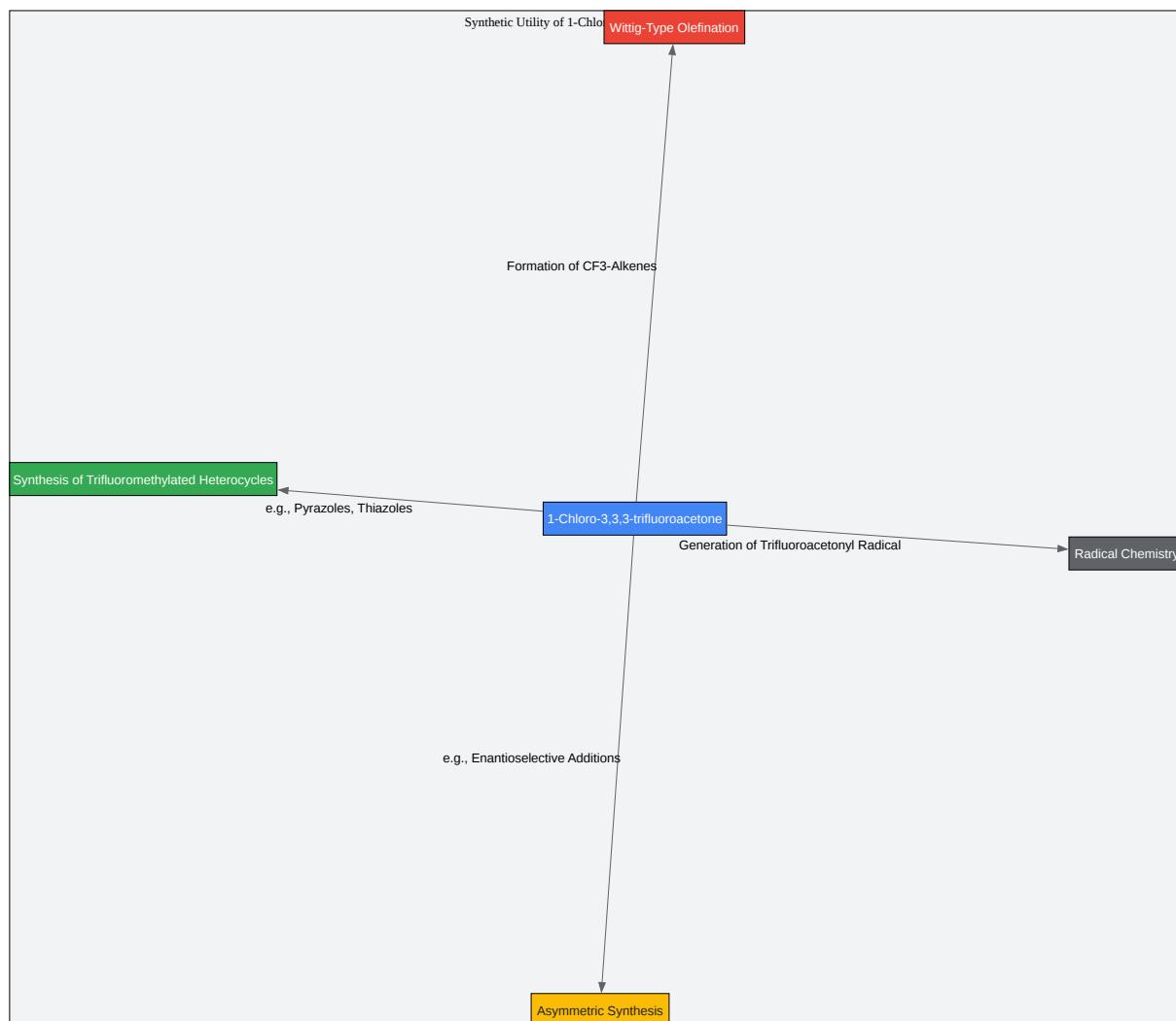
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1-Chloro-3,3,3-trifluoroacetone, with the chemical formula $C_3H_2ClF_3O$, is a colorless liquid possessing a molecular weight of 146.50 g/mol .^{[3][4]} Its structure features a highly electrophilic carbonyl group, activated by the potent electron-withdrawing trifluoromethyl group, and a reactive C-Cl bond, making it a versatile precursor in a multitude of organic transformations.^[1] Its primary utility lies in its role as an intermediate for introducing the trifluoromethyl group into various molecular scaffolds, thereby enhancing their biological activity and stability.^[1] This has led to its application in the synthesis of pharmaceuticals, such as anti-inflammatory and antiviral agents, as well as in the agrochemical industry for creating more effective pesticides and herbicides.^[1]

Property	Value
CAS Number	431-37-8 ^[5]
Molecular Formula	$C_3H_2ClF_3O$
Molecular Weight	146.5 g/mol ^[5]
Boiling Point	71-72°C ^[5]
Density	1.45 g/cm ³ ^[5]
Appearance	Colorless Liquid ^[1]

Core Synthetic Applications

The unique electronic and steric properties of **1-chloro-3,3,3-trifluoroacetone** enable its participation in a wide array of synthetic transformations. This section will explore its most significant applications, providing the mechanistic rationale behind these reactions.

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Caption: Overview of the primary synthetic applications of **1-chloro-3,3,3-trifluoroacetone**.

Synthesis of Trifluoromethylated Heterocycles

The construction of heterocyclic frameworks containing a trifluoromethyl group is a cornerstone of modern drug discovery.^[2] **1-Chloro-3,3,3-trifluoroacetone** serves as a key precursor for a variety of such compounds, most notably trifluoromethylated pyrazoles.

Mechanism of Pyrazole Synthesis:

The synthesis of 3-trifluoromethyl-pyrazoles typically involves the condensation of a β -dicarbonyl compound, derived from **1-chloro-3,3,3-trifluoroacetone**, with a hydrazine derivative. A common strategy involves the reaction of a trifluoromethylated ynone with a hydrazine.^[6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.^[6] The regioselectivity of the reaction is a critical consideration, and various synthetic methods have been developed to control the final substitution pattern of the pyrazole ring.^[7]



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Caption: General mechanism for the synthesis of trifluoromethylated pyrazoles.

Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole:

This protocol is a representative example of pyrazole synthesis.

- Reagents and Materials:

- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- Phenylhydrazine
- Ethanol (solvent)
- Acetic acid (catalyst)

- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol.
 - Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
 - Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
- Characterization:
 - Confirm the structure of the product using ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Asymmetric Synthesis

The development of methods for the enantioselective synthesis of chiral trifluoromethylated compounds is of high interest.^[8] **1-Chloro-3,3,3-trifluoroacetone**, being a prochiral ketone, is an excellent substrate for asymmetric transformations, such as enantioselective additions to its carbonyl group.^[9]

Catalytic Enantioselective Addition:

The enantioselective addition of nucleophiles to the carbonyl group of **1-chloro-3,3,3-trifluoroacetone** can be achieved using chiral catalysts. These catalysts, often based on transition metals or organocatalytic scaffolds, create a chiral environment around the ketone,

directing the incoming nucleophile to one of the two enantiotopic faces of the carbonyl carbon. [10] This approach allows for the synthesis of enantioenriched tertiary alcohols containing both a trifluoromethyl group and a chloromethyl group, which are valuable chiral building blocks for further synthetic manipulations.

Protocol for Catalytic Enantioselective Alkylation:

This protocol outlines a general procedure for the enantioselective addition of an organometallic reagent to **1-chloro-3,3,3-trifluoroacetone**.

- Reagents and Materials:

- **1-Chloro-3,3,3-trifluoroacetone**
- Dialkylzinc reagent (e.g., diethylzinc)
- Chiral ligand (e.g., a chiral amino alcohol)
- Anhydrous toluene (solvent)
- Inert atmosphere (e.g., nitrogen or argon)
- Schlenk line and dry glassware

- Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene.
- Cool the solution to 0°C and add the dialkylzinc reagent (1.5 eq) dropwise.
- Stir the mixture for 30 minutes at 0°C to allow for the formation of the chiral catalyst complex.
- Add **1-chloro-3,3,3-trifluoroacetone** (1.0 eq) dropwise to the catalyst solution at 0°C.
- Allow the reaction to proceed at 0°C, monitoring its progress by TLC or GC.

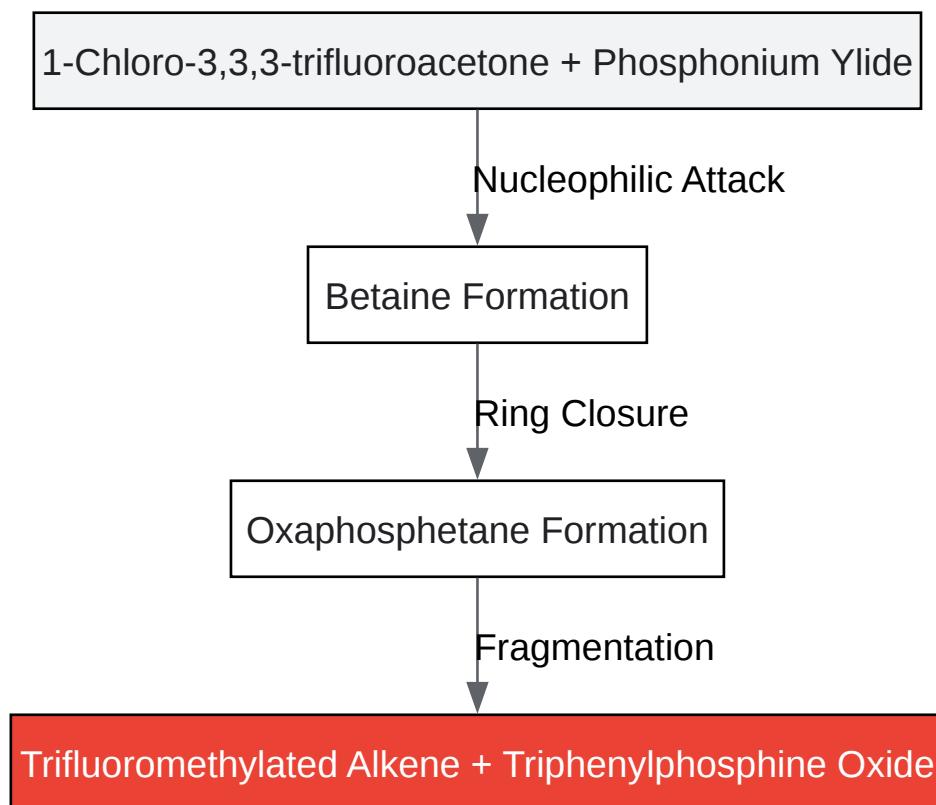
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Characterization:
 - Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
 - Confirm the structure using standard spectroscopic methods.

Wittig-Type Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.^{[11][12][13][14]} **1-Chloro-3,3,3-trifluoroacetone** can be readily converted to trifluoromethylated alkenes using this methodology.

Mechanism of the Wittig Reaction:

The reaction involves a triphenyl phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.^[12] This initial attack forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.^[13]



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Caption: Mechanism of the Wittig reaction with **1-chloro-3,3,3-trifluoroacetone**.

Protocol for the Synthesis of 1-Chloro-3-trifluoromethyl-1,3-butadiene:

This protocol describes a Wittig reaction to form a diene.

- Reagents and Materials:

- **1-Chloro-3,3,3-trifluoroacetone**
- Allyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous tetrahydrofuran (THF) (solvent)
- Inert atmosphere

- Standard Schlenk apparatus
- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
 - Cool the suspension to -78°C and add the strong base (1.1 eq) dropwise to generate the ylide (a color change is typically observed).
 - Stir the mixture at -78°C for 1 hour.
 - Add a solution of **1-chloro-3,3,3-trifluoroacetone** (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Quench the reaction with water and extract with an organic solvent.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - Purify the product by distillation or column chromatography.
- Characterization:
 - Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Radical Chemistry

Recent advancements in photoredox catalysis have enabled the generation of trifluoroacetyl radicals from halotrifluoroacetones, including the chloro-derivative.[15] This opens up new avenues for the synthesis of trifluoromethyl ketones.

Photoredox-Catalyzed Radical Generation:

Visible light-mediated photoredox catalysis can be used to activate **1-chloro-3,3,3-trifluoroacetone** to generate a trifluoroacetyl radical.[15] This radical can then engage in

reactions with various substrates, such as olefins, to form new carbon-carbon bonds. This method provides a divergent route to both linear and 1,2-difunctionalized trifluoromethyl ketones.[15]

Safety and Handling

1-Chloro-3,3,3-trifluoroacetone is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazards:** It is a flammable liquid and vapor.[3] It is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]
- **Personal Protective Equipment (PPE):** Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[5][16]
- **Incompatible Materials:** Avoid contact with strong bases, alkali metals, finely powdered metals, and oxidizing agents.[16]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

1-Chloro-3,3,3-trifluoroacetone is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a precursor for the introduction of the trifluoromethyl group into a wide range of organic molecules makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. The applications detailed in this guide, from the synthesis of complex heterocycles to the construction of chiral centers, highlight the broad synthetic potential of this important building block. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness the synthetic power of **1-chloro-3,3,3-trifluoroacetone** in their research and development endeavors.

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